2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C12H17NO3 It is a benzaldehyde derivative characterized by the presence of a dimethylaminoethoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Methoxybenzaldehyde+2-(Dimethylamino)ethanol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group and the dimethylaminoethoxy group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzoic acid.
Reduction: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, potentially affecting membrane permeability and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity.
Comparison with Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]benzaldehyde
- 4-[2-(Dimethylamino)ethoxy]benzaldehyde
- 2-[2-(Diethylamino)ethoxy]benzaldehyde
Comparison: 2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is unique due to the presence of both a methoxy group and a dimethylaminoethoxy group on the benzene ring This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)7-8-16-12-10(9-14)5-4-6-11(12)15-3/h4-6,9H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBAQYRFUAYLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424719 |
Source
|
Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883549-58-4 |
Source
|
Record name | 2-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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